1-(3,5-Dihydroxyphenyl)propan-2-one
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Overview
Description
1-(3,5-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C₉H₁₀O₃ It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a ketone group on the propan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and by-products to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 1-(3,5-dihydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the substituent used.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,5-Dihydroxyphenyl)propan-2-one can be compared with other similar compounds such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound has hydroxyl groups at the 3 and 4 positions instead of 3 and 5, leading to different chemical properties and reactivity.
1-(4-Hydroxyphenyl)propan-2-one: With only one hydroxyl group, this compound exhibits different biological activities and applications.
Uniqueness: The unique positioning of the hydroxyl groups in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15580-07-1 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5,11-12H,2H2,1H3 |
InChI Key |
RDFDQSKPVOIWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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